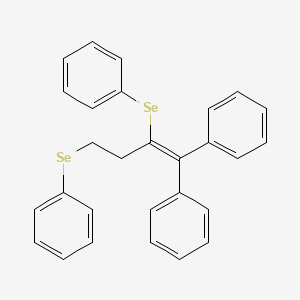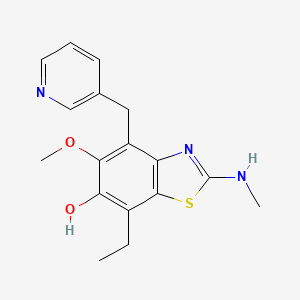![molecular formula C23H24 B14210934 1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene CAS No. 832743-66-5](/img/structure/B14210934.png)
1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene is an organic compound with a complex structure, characterized by the presence of multiple benzene rings and methyl groups
Vorbereitungsmethoden
The synthesis of 1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions and ensure high yields .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production. These methods focus on maximizing efficiency and minimizing waste, often employing advanced catalytic systems and automated control processes .
Analyse Chemischer Reaktionen
1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alkylbenzenes .
Wissenschaftliche Forschungsanwendungen
1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research into its biological activity includes its potential use as a ligand in biochemical assays and its interactions with various enzymes.
Medicine: Investigations are ongoing into its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism by which 1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pathways involved include binding to active sites, altering enzyme activity, and influencing signal transduction processes. Detailed studies on its molecular interactions are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene stands out due to its unique structural features and reactivity. Similar compounds include:
2-Methyl-1-phenylpropene: Known for its use in polymer synthesis and as a chemical intermediate.
Phenylacetone: Utilized in the production of pharmaceuticals and as a precursor in organic synthesis.
These compounds share some chemical properties but differ in their specific applications and reactivity profiles, highlighting the uniqueness of 1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene .
Eigenschaften
CAS-Nummer |
832743-66-5 |
|---|---|
Molekularformel |
C23H24 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1-methyl-2-(2-methyl-1,3-diphenylpropan-2-yl)benzene |
InChI |
InChI=1S/C23H24/c1-19-11-9-10-16-22(19)23(2,17-20-12-5-3-6-13-20)18-21-14-7-4-8-15-21/h3-16H,17-18H2,1-2H3 |
InChI-Schlüssel |
YKBVVUJDRKDHEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


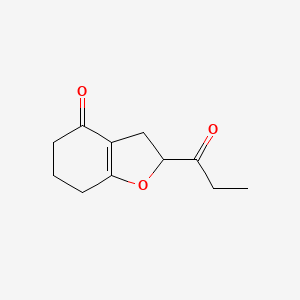
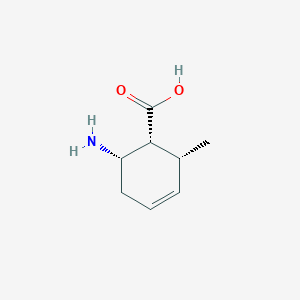
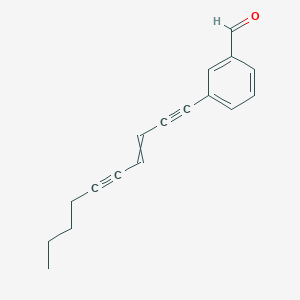
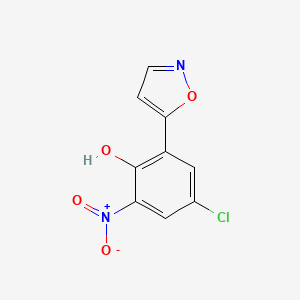
![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)


![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)

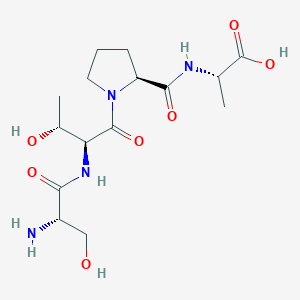

![Triphenyl[4-(pyren-1-yl)phenyl]silane](/img/structure/B14210907.png)
